benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
Description
Benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a triazolopyrimidine derivative featuring a 3-fluorophenyl substituent at position 3 of the triazolo[4,5-d]pyrimidine core and a benzyl carboxylate group attached to the piperazine moiety at position 7 (Figure 1). The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .
Properties
IUPAC Name |
benzyl 4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c23-17-7-4-8-18(13-17)30-21-19(26-27-30)20(24-15-25-21)28-9-11-29(12-10-28)22(31)32-14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNAIOGKRAAGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure featuring a piperazine ring, a triazole moiety, and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 338.36 g/mol. The presence of the triazole and pyrimidine rings suggests potential interactions with biological targets, particularly in cancer therapy and as enzyme inhibitors.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through "click chemistry" methods. This approach allows for the efficient coupling of azides and alkynes under mild conditions, leading to the desired heterocyclic compounds .
Anticancer Properties
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit polo-like kinase 1 (Plk1), a critical regulator in cell division that is often overexpressed in cancers . The inhibition of Plk1 can lead to reduced proliferation of cancer cells.
Table 1: Biological Activities of Related Compounds
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| Triazoloquinazolinone | Plk1 | Inhibitor | |
| Benzyltriazole derivatives | Various enzymes | Antioxidant | |
| Pyrazolo[1,5-a]pyrimidines | Protein kinases | Anticancer |
Antioxidant Activity
Benzyl derivatives of triazoles have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), showing promising results in various studies .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression.
- Modulation of Cell Signaling Pathways : By interacting with proteins involved in signaling pathways, it may alter cellular responses to growth factors.
- Antioxidative Action : The ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against cellular damage.
Case Studies
Several case studies have highlighted the effectiveness of triazole-containing compounds in preclinical models:
- A study demonstrated that a related triazole compound significantly inhibited tumor growth in xenograft models through Plk1 inhibition .
- Another investigation found that benzyl-substituted triazoles exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA), indicating their potential for therapeutic use in oxidative stress-related conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazolo and pyrimidine structures. For instance, derivatives of [1,2,3]triazolo[4,5-d]pyrimidines have been synthesized and evaluated for their inhibitory effects on various cancer cell lines. One study reported that certain derivatives exhibited potent activity against polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Research indicates that triazole derivatives can demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study involving similar compounds showed promising results when tested against Staphylococcus aureus and Escherichia coli, suggesting that benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate may exhibit comparable effects .
Inhibition of Enzymatic Activity
Another area of interest is the compound's potential to inhibit specific enzymes linked to disease processes. For example, derivatives of this structure have been explored as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid degradation. The inhibition of MAGL has implications for pain management and neuroprotection .
Synthesis Methodologies
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are advantageous due to their efficiency and ability to generate complex molecules from simple starting materials. These reactions can be optimized to improve yield and purity while minimizing waste .
Case Study 1: Anticancer Screening
In a systematic screening of [1,2,3]triazolo[4,5-d]pyrimidine derivatives for anticancer activity, several compounds were identified with IC50 values in the low micromolar range against various cancer cell lines. The study demonstrated that modifications to the benzyl group can significantly enhance biological activity .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of triazole derivatives revealed that compounds similar to this compound exhibited activity against resistant strains of bacteria. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs) and found that certain modifications led to enhanced efficacy against multidrug-resistant pathogens .
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates.
| Conditions | Products | Catalysts/Reagents |
|---|---|---|
| 1M NaOH, aqueous ethanol | 4-(3-(3-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylic acid | Heat (60°C, 6–8 hr) |
| H₂SO₄ (dilute), reflux | Partial hydrolysis observed under prolonged acidic conditions | – |
Mechanistic Insight : Base-mediated saponification cleaves the ester bond via nucleophilic attack by hydroxide ions. Acidic hydrolysis proceeds through protonation of the carbonyl oxygen.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient triazolopyrimidine ring facilitates substitution at the 2- and 5-positions. Halogenation (e.g., Cl, Br) at these positions enables further functionalization.
Example : Reaction with morpholine in DMF replaces chlorine at position 2, forming a morpholine-substituted analog .
Cross-Coupling Reactions
The triazolopyrimidine core participates in palladium-catalyzed cross-coupling reactions, similar to other halogenated heterocycles.
Key Finding : The 5-bromo derivative reacts with arylboronic acids to generate biaryl systems, enhancing π-stacking interactions in drug-receptor binding .
Triazole Ring Functionalization
The 1,2,3-triazole moiety undergoes cycloaddition or alkylation, though steric hindrance from the fluorophenyl group may limit reactivity.
| Reaction | Conditions | Outcome |
|---|---|---|
| Huisgen Cycloaddition | Cu(I), alkyne, RT | Triazole-linked conjugates (limited yield) |
| Alkylation | MeI, K₂CO₃, DMF | N-Methylation at triazole N1 position |
Limitation : The 3-fluorophenyl group at N3 reduces accessibility for bulky reagents .
Piperazine Modifications
The piperazine ring undergoes alkylation, acylation, or sulfonylation to alter pharmacokinetic properties.
| Reaction | Reagents | Products |
|---|---|---|
| Acylation | Acetyl chloride, TEA, DCM | N-Acetylpiperazine derivative |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, DIPEA | Sulfonamide analog (improved solubility) |
Structural Impact : Acylation at the piperazine nitrogen enhances metabolic stability by reducing oxidative deamination .
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 3 months) reveal:
| Degradation Pathway | Conditions | Major Degradants |
|---|---|---|
| Oxidative Deamination | H₂O₂, pH 7.4 | Piperazine ring-opened aldehyde |
| Photolysis | UV light (254 nm), methanol | Fluorophenyl-triazole scission products |
Implication : The compound requires protection from light and oxidizing agents during storage.
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Dominant Pathway |
|---|---|---|
| Benzyl ester | High | Hydrolysis > Aminolysis |
| Triazolopyrimidine (C5-Cl) | Moderate | Suzuki > SNAr |
| Piperazine | Low | Acylation > Sulfonylation |
Key Research Findings
-
Electrophilic Character : The triazolopyrimidine ring’s electron deficiency (enhanced by the fluorophenyl group) drives SNAr and cross-coupling reactions .
-
Metabolic Vulnerabilities : Piperazine N-dealkylation and ester hydrolysis are primary metabolic pathways, necessitating prodrug strategies .
-
Synthetic Utility : Halogenated intermediates enable modular derivatization for structure-activity relationship (SAR) studies .
Comparison with Similar Compounds
Table 1: Substituent Profiles of Key Triazolopyrimidine Derivatives
Key Observations :
- The 3-fluorophenyl group in the target compound and may enhance hydrophobic interactions in biological targets compared to non-fluorinated analogs (e.g., benzyl in ).
- Piperazine-linked esters (target compound, ) versus ketones () influence solubility and metabolic stability. The benzyl carboxylate in the target compound likely offers intermediate lipophilicity compared to tert-butyl () or chlorophenyl groups ().
Key Observations :
Key Inferences :
Q & A
Q. Q: What are the standard synthetic protocols for preparing benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate, and how are intermediates characterized?
A: The synthesis typically involves modular steps:
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to construct the triazolopyrimidine core. For example, a derivative synthesis () employed CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM (1:2), yielding triazole intermediates in ~80% yield after purification by silica gel chromatography.
Piperazine Functionalization : Substitution at the pyrimidine C7 position with piperazine derivatives occurs under nucleophilic conditions. For analogous compounds, refluxing in ethanol with excess piperazine is common ().
Benzyl Protection : The piperazine nitrogen is protected via benzyl chloroformate in dichloromethane (DCM) with a base like triethylamine (Et₃N) (similar to ).
Characterization : Intermediates are validated by ¹H/¹³C NMR, LC-MS, and elemental analysis. For example, in , NMR confirmed substitution patterns (e.g., δ 8.2 ppm for triazole protons), while TLC monitored reaction progress (hexane/EtOAc, 1:2) .
Advanced Optimization of Reaction Conditions
Q. Q: How can reaction yields be improved for the triazolopyrimidine core under CuAAC conditions?
A: Key parameters include:
- Catalyst Loading : achieved 95% yield using 0.3 equiv CuSO₄·5H₂O and 0.6 equiv sodium ascorbate. Excess catalyst may lead to side reactions (e.g., oxidative dimerization).
- Solvent Polarity : A H₂O/DCM (1:2) biphasic system enhances regioselectivity by stabilizing the Cu(I) intermediate .
- Temperature : Room temperature minimizes decomposition of azide precursors.
Data Table :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| CuSO₄ Loading | 0.3 equiv | 95 |
| Solvent Ratio | H₂O:DCM = 1:2 | 90–95 |
| Reaction Time | 2–4 hours | 85–90 |
Biological Activity Profiling
Q. Q: What methodologies are used to evaluate the anticancer activity of this compound, and how do results vary across cell lines?
A:
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) are standard. reported IC₅₀ values ranging from 12–45 µM, with lower activity in A549 cells due to differential expression of apoptosis regulators.
- Mechanistic Studies : Flow cytometry (Annexin V/PI staining) confirms apoptosis induction. For a related triazolopyrimidine, 30% apoptosis was observed in MCF-7 cells at 20 µM .
Data Discrepancy : Variability in IC₅₀ values (e.g., 12 vs. 45 µM) may stem from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity .
Structure-Activity Relationship (SAR) Challenges
Q. Q: How does the 3-fluorophenyl substituent influence target binding compared to other aryl groups?
A:
- Electron-Withdrawing Effects : The fluorine atom enhances metabolic stability and modulates π-π stacking with hydrophobic kinase pockets (e.g., EGFR). In , a 3-fluorophenyl analog showed 2-fold higher kinase inhibition vs. non-fluorinated analogs.
- Steric Considerations : Substituents at the triazole N3 position (e.g., benzyl vs. methyl) impact solubility. The benzyl group in this compound may reduce cellular uptake compared to smaller groups .
Methodological Insight : Docking studies (e.g., AutoDock Vina) using PDB structures (e.g., 1M17 for EGFR) can predict binding modes. For example, fluorine’s electronegativity may stabilize hydrogen bonds with Lys721 .
Contradictory Data in Cytotoxicity Studies
Q. Q: How should researchers address discrepancies between in vitro cytotoxicity and in vivo efficacy?
A:
- Pharmacokinetic Factors : Poor solubility (logP >3) may limit bioavailability. Formulation strategies (e.g., PEGylation or nanoemulsions) can improve absorption.
- Metabolic Stability : Cytochrome P450 assays (e.g., human liver microsomes) identify rapid clearance pathways. For a related compound, t₁/₂ increased from 1.2 to 4.8 hours with piperazine N-methylation .
- Species Variability : Murine models may underpredict human toxicity due to differences in metabolic enzymes. Parallel testing in humanized models is recommended .
Computational Modeling for Target Identification
Q. Q: What computational tools validate the interaction of this compound with potential kinase targets?
A:
- Molecular Docking : Use Schrödinger Maestro or MOE to dock the compound into ATP-binding pockets (e.g., CDK2, Aurora A). utilized PyMOL for visualizing hydrogen bonds between the triazole nitrogen and kinase hinge regions.
- MD Simulations : GROMACS or AMBER assess binding stability. A 100-ns simulation for a triazolopyrimidine analog showed RMSD <2 Å, confirming stable binding .
- QSAR Models : CoMFA/CoMSIA analyze substituent effects on activity. For example, a QSAR model in linked electron-withdrawing groups (e.g., -F) with improved IC₅₀ values (R² = 0.82) .
Advanced Analytical Challenges
Q. Q: How can researchers resolve overlapping signals in NMR spectra of triazolopyrimidine derivatives?
A:
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to assign quaternary carbons. In , HMBC confirmed the C7-piperazine linkage via cross-peaks between δ 4.2 ppm (piperazine CH₂) and C7 (δ 155 ppm).
- Deuterated Solvents : DMSO-d₆ resolves broad NH signals (e.g., piperazine NH at δ 1.5–2.0 ppm).
- Variable Temperature NMR : Heating to 50°C reduces rotational barriers, simplifying splitting patterns in crowded regions .
Gaps in Current Research
Q. Q: What unexplored biological targets are plausible for this compound based on structural analogs?
A:
- Epigenetic Targets : Bromodomains (e.g., BRD4) bind acetylated lysine, and triazolopyrimidines may mimic this interaction. A related compound in showed BRD4 inhibition (IC₅₀ = 0.8 µM).
- Immune Checkpoints : PD-1/PD-L1 inhibitors with similar scaffolds are under clinical evaluation.
Methodological Pathway :
Target Fishing : Use SwissTargetPrediction or SEA server.
Biochemical Assays : FP-based competition assays (e.g., BRD4-BET) validate hits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
